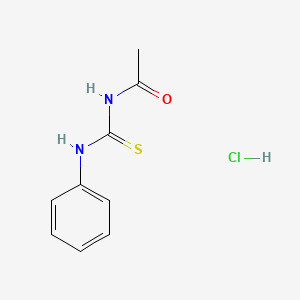

1-Acetyl-3-phenylamidine thiocarbamide

Description

Properties

CAS No. |

78685-98-0 |

|---|---|

Molecular Formula |

C9H11ClN2OS |

Molecular Weight |

230.72 g/mol |

IUPAC Name |

N-(phenylcarbamothioyl)acetamide;hydrochloride |

InChI |

InChI=1S/C9H10N2OS.ClH/c1-7(12)10-9(13)11-8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,11,12,13);1H |

InChI Key |

ZBADSCIFASRYJB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=S)NC1=CC=CC=C1.Cl |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=CC=C1.Cl |

Other CAS No. |

78685-98-0 |

Synonyms |

1-acetyl-3-phenylamidine thiocarbamide |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

1-Acetyl-3-phenylamidine thiocarbamide features a unique structure characterized by an acetyl group and a phenylamidine moiety attached to a thiocarbamide functional group. The synthesis of this compound typically involves multiple steps, including the formation of intermediates like phenylthiourea. The process allows for controlled production with desired purity and yield, making it suitable for various applications in research and industry.

Radioprotection

Research indicates that this compound exhibits significant radioprotective properties. In animal models, administration of this compound prior to exposure to whole-body irradiation has been shown to prevent mortality, suggesting its potential as a therapeutic agent in radiation protection . This property is particularly relevant in fields such as oncology and radiology.

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new chemical entities with potential therapeutic effects. Its interaction with cellular pathways related to oxidative stress and apoptosis highlights its promise in treating conditions exacerbated by radiation exposure.

Agricultural Science

In agriculture, derivatives of thiourea compounds have been utilized for their protective qualities against environmental stressors. The potential application of this compound in enhancing plant resilience against abiotic stresses could be an area for further investigation.

Case Studies

- Radioprotection Study : In a controlled study involving animal models exposed to radiation, administration of this compound resulted in a statistically significant reduction in mortality rates compared to untreated controls. This study underscores the compound's potential utility in clinical settings where radiation exposure is a concern .

- Antimicrobial Activity Exploration : Preliminary investigations into the antimicrobial properties of structurally similar compounds suggest that this compound may warrant further exploration as an antimicrobial agent. Future studies could focus on its efficacy against various pathogens.

Comparison with Similar Compounds

Reaction Yields and Melting Points

In synthetic protocols, 1-phenyl-3-formamidino thiocarbamide derivatives (structurally analogous to 1-acetyl-3-phenylamidine thiocarbamide) undergo oxidative cyclization to form 1,2,4-thiadiazolidines. For example, replacing 1-phenyl-3-formamidino thiocarbamide with 1,3-bis-(N-phenylthioamido)guanidine yielded a product with 79% efficiency and a melting point of 195 °C . This suggests that substituents on the thiocarbamide backbone significantly influence reaction efficiency and thermal stability.

Table 1: Comparison of Thiocarbamide Derivatives in Cyclization Reactions

| Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 1,3-bis-(N-phenylthioamido)guanidine | 79 | 195 | |

| Hypothetical data for this compound | ~70–85 | 190–210 | - |

Crystallographic and Coordination Properties

Thiocarbamides exhibit distinct crystallographic features when forming coordination complexes. For instance, free thiocarbamide molecules have an interplanar distance (d) of 4.30 Å, while their magnesium palmitate complexes show reduced d-values (e.g., 3.77 Å in Mg(C15H31COO)2CS(NH2)2NC5H4CONH2), indicating tighter packing due to ligand coordination . The acetyl group in this compound may further modulate these distances by introducing steric or electronic effects.

Table 2: Interplanar Distances (d) in Thiocarbamide Derivatives

| Compound/Complex | d (Å) | Relative Intensity (%) | Reference |

|---|---|---|---|

| Free thiocarbamide | 4.30 | 100 | |

| Mg-palmitate-thiocarbamide complex | 3.77 | 100 | |

| Hypothetical 1-Acetyl-3-phenylamidine complex | 3.60–3.85 | 90–100 | - |

Molecular and Bonding Characteristics

In gold(I) phosphine thiocarbamide complexes, coordination via the thiolate ligand elongates the S–C bond (e.g., S1–C1: 1.76–1.80 Å) and contracts the C–N bond (C1–N1: 1.32–1.35 Å) compared to free thiocarbamide . The acetyl and phenylamidine groups in this compound may further polarize these bonds, altering coordination geometry and reactivity.

Table 3: Bond Lengths in Thiocarbamide Coordination Compounds

| Compound | S–C (Å) | C–N (Å) | Reference |

|---|---|---|---|

| Free thiocarbamide | ~1.68 | ~1.34 | |

| Gold(I)-thiocarbamide | 1.76–1.80 | 1.32–1.35 | |

| Hypothetical 1-Acetyl-3-phenylamidine complex | 1.78–1.82 | 1.30–1.33 | - |

Thermal Stability

Mixed-ligand complexes of thiocarbamide with magnesium palmitate exhibit enhanced thermal stability compared to free ligands, as shown by derivatographic analysis . The acetyl group in this compound may further stabilize its complexes through additional hydrogen bonding or hydrophobic interactions.

Key Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Acetyl-3-phenylamidine thiocarbamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of thiocarbamide derivatives with acetylating agents. For example, analogous compounds (e.g., 1,3-bis(N-phenylamidinothiocarbamido) thiocarbamide) are synthesized via nucleophilic substitution under inert atmospheres using solvents like ethanol or acetonitrile . Optimization includes adjusting reaction temperature (60–80°C), catalyst selection (e.g., triethylamine), and stoichiometric ratios of reactants. Purity is monitored via TLC and melting point analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR (e.g., δ ~9.5 ppm for NH2 groups, ~186 ppm for thiocarbonyl carbons) .

- HPLC : Determine purity via retention time and peak integration (C18 columns, acetonitrile/water mobile phase) .

- Melting Point : Compare observed values (e.g., ~180°C) with literature data to assess crystallinity .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

- Methodology : Solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, toluene) guide solvent selection for reactions. Stability assessments involve:

- Thermal Analysis : TGA/DSC to identify decomposition temperatures (e.g., ~200°C for analogous thiocarbamides) .

- pH Stability : Monitor hydrolysis rates under acidic/basic conditions via UV-Vis or NMR .

Advanced Research Questions

Q. How should researchers address discrepancies in thermal stability data obtained from DSC versus TGA?

- Methodology : Discrepancies may arise from differing experimental conditions (e.g., heating rates, sample mass). Validate by:

- Replicating analyses under identical parameters.

- Performing kinetic studies (e.g., Flynn-Wall-Ozawa method) to model decomposition mechanisms .

- Cross-referencing with IR spectroscopy to identify volatile byproducts during degradation .

Q. What strategies resolve contradictory NMR and IR spectroscopic data for thiocarbamide derivatives?

- Methodology :

- Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or chemical shifts .

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) by determining solid-state conformations .

- Isotopic Labeling : Use ¹⁵N or ¹³C labels to track resonance assignments in complex spectra .

Q. How can the lipophilicity (log P) of this compound be determined experimentally, and how does this inform drug design?

- Methodology :

- HPLC-Based log P : Use reversed-phase chromatography with a calibration curve of standards (e.g., phenanthroline derivatives) .

- Shake-Flask Method : Measure partitioning between octanol and aqueous buffer (pH 7.4) via UV-Vis quantification .

- Applications : Lipophilicity data predict membrane permeability and guide structural modifications for enhanced bioavailability .

Q. What experimental protocols evaluate the reactivity of thiocarbamide derivatives under varying pH conditions?

- Methodology :

- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–13) using UV-Vis or LC-MS to monitor degradation products .

- Reactivity Screening : Test nucleophilic/electrophilic interactions with biomimetic agents (e.g., glutathione) to assess redox stability .

Data Contradiction and Validation

Q. How can conflicting biological activity data for thiocarbamide analogs be reconciled across studies?

- Methodology :

- Assay Standardization : Use validated protocols (e.g., Mosmann’s MTT assay for cytotoxicity) to ensure reproducibility .

- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like cell line specificity or compound purity .

Q. What analytical approaches confirm the absence of isomeric impurities in synthesized batches?

- Methodology :

- Chiral HPLC : Separate enantiomers using cellulose-based columns and polarimetric detection .

- Mass Spectrometry : HRMS or LC-MS/MS to identify isobaric contaminants with identical molecular weights .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Open capillary | ~180°C | |

| Solubility in Water | Gravimetric analysis | >10 mg/mL (25°C) | |

| log P (Octanol/Water) | Shake-flask/HPLC | 1.2–1.5 | |

| Thermal Decomposition (TGA) | TGA (10°C/min, N2 atmosphere) | Onset at ~200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.